Cas no 103382-70-3 (2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl-)

2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl- structure
103382-70-3 structure
Product Name:2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl-
CAS No:103382-70-3
MF:C12H12Br2S2
MW:380.161679267883
CID:1136865
PubChem ID:1811879
Update Time:2025-04-20

2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • 2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl-
    • 3-bromo-2-(3-bromo-4,5-dimethylthiophen-2-yl)-4,5-dimethylthiophene
    • 3,3'-dibromo-4,4',5,5'-tetramethyl-2,2'-bithiophene
    • 103382-70-3
    • DTXSID90365271
    • AI-942/13331689
    • Inchi: 1S/C12H12Br2S2/c1-5-7(3)15-11(9(5)13)12-10(14)6(2)8(4)16-12/h1-4H3
    • InChI Key: PFUXHJBRYJKIAP-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=C(C)SC=1C1=C(C(C)=C(C)S1)Br

Computed Properties

  • Exact Mass: 377.87476
  • Monoisotopic Mass: 377.87472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 56.5Ų

Experimental Properties

  • PSA: 0
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